Hydriertes Erdnussöl

Übersicht

Beschreibung

Hydrogenated peanut oil is a product of controlled hydrogenation of peanut oil . It is used in various applications such as an emollient, emulsifier, filling fat for chocolate confectionery products, personal care applications, food packaging adhesives, defoamer in food-contact paper and paperboard, and in food-contact textiles .

Synthesis Analysis

The synthesis of hydrogenated peanut oil involves the process of hydrogenation. This process adds hydrogen to a liquid fat, such as vegetable oil, to turn it into a solid fat at room temperature . Genetic analysis and exploration of major effect QTLs underlying oil content in peanut have been conducted .

Molecular Structure Analysis

The molecular structure of hydrogenated peanut oil is complex and involves various fatty acids. The oil is fully or nearly completely hydrogenated, which reduces the amount of trans fat in the final product .

Chemical Reactions Analysis

Hydrogenated peanut oil undergoes various chemical reactions during its production and use. For instance, during frying, the oil’s stability, attributed to a higher saturated fat content, minimizes harmful byproducts during extended heat exposure compared to other vegetable oils .

Physical And Chemical Properties Analysis

Hydrogenated peanut oil is solid in appearance and insoluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions . The oil’s density, refractive index, and viscosity are highly correlated with its oleic acid and linoleic acid content .

Wissenschaftliche Forschungsanwendungen

Löslichkeit und Lagerstabilität

Die Löslichkeit von hydriertem Erdnussöl in raffiniertem Erdnussöl ist ein Schlüsselfaktor für die Bestimmung seiner Lagerstabilität. Das Vorhandensein und die Art von festen Kristallen im Öl beeinflussen maßgeblich, ob das Öl während der Lagerung getrennt bleibt oder nicht .

Kaltplasma-Hydrierung

Die Kaltplasma-Technologie bietet einen umweltfreundlichen Ansatz zur Hydrierung von Ölen wie Erdnussöl. Dieses Verfahren verwendet Wasserstoffgas, um atomaren Wasserstoff zu erzeugen, der für die Umwandlung ungesättigter Bindungen in gesättigte Bindungen erforderlich ist .

Antioxidative Eigenschaften

Die bioaktiven Phytochemikalien in Erdnussöl, insbesondere nach der Verarbeitung von Nebenprodukten, können als Antioxidantien wirken. Diese Verbindungen tragen zur Verbesserung der oxidativen Stabilität ungesättigter Fettsäuren bei, indem sie freie Radikale abfangen .

Chemische Modifikation und Synthese

Hydriertes Erdnussöl kann für verschiedene Anwendungen chemisch modifiziert werden. So hat sich die Ultraschallunterstützung bei der Synthese von hydrierten Pflanzenölen als vorteilhaft erwiesen, wodurch die Reaktionseffekte verbessert werden .

Lösungsmittelextraktionsverfahren

Die Produktion von Erdnussöl erfolgt häufig durch Lösungsmittelextraktionsverfahren unter Verwendung organischer Lösungsmittel wie n-Hexan oder Ethylacetat. Dieser Prozess ermöglicht die Trennung von Öl aus Erdnüssen, was ein entscheidender Schritt bei der Herstellung von hydriertem Erdnussöl ist .

Wirkmechanismus

Target of Action

Hydrogenated peanut oil is primarily used in food and cosmetic industries . In food products like peanut butter, it acts as a stabilizer to prevent oil separation during storage . In cosmetics, it serves as an emollient, emulsifier, skincare product, and viscosity regulator .

Mode of Action

Hydrogenation raises the melting point of peanut oil, making it solid at room temperature. This prevents the oil from separating from the peanut solids, which is why peanut butter with hydrogenated oil doesn’t need to be refrigerated . In cosmetics, it changes the interfacial tension of liquids such as water and oil so that they can be mixed together .

Biochemical Pathways

The biochemical pathways affected by hydrogenated peanut oil are primarily related to its extraction and use. The extraction of peanut proteins and oil bodies is facilitated by the degradation of the peanut cell wall in aqueous enzymatic extraction . In terms of use, the oil acts as a stabilizer in food products and as an emollient and emulsifier in cosmetic formulations .

Pharmacokinetics

Its adme properties would be influenced by its hydrogenation, which makes it solid at room temperature and prevents it from separating from other components in a mixture .

Result of Action

The primary result of the action of hydrogenated peanut oil is the stabilization of mixtures, such as preventing oil separation in peanut butter . In cosmetics, it makes the skin supple and smooth, and increases or regulates the viscosity of the product .

Action Environment

The action of hydrogenated peanut oil can be influenced by environmental factors. For example, the temperature can affect the state of the oil, with hydrogenation raising its melting point so that it is solid at room temperature . This is particularly important in food products like peanut butter, where the oil needs to remain mixed with the peanut solids during storage .

Zukünftige Richtungen

The future of hydrogenated peanut oil looks promising. It is gaining preference among health-conscious consumers due to its potential health benefits . The oil is also being explored for its use in skincare products due to its emollient properties . Furthermore, it serves as a renewable resource in the production of biodiesel, offering an eco-friendly alternative to traditional fossil fuels .

Biochemische Analyse

Biochemical Properties

“Peanut oil, hydrogenated” is rich in nutrients such as essential amino acids, unsaturated fatty acids, vitamin E, and phytosterols . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it can influence the activity of lipase, an enzyme responsible for the breakdown of fats .

Cellular Effects

“Peanut oil, hydrogenated” can have various effects on cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the fatty acids in the oil can be incorporated into cell membranes, affecting their fluidity and function .

Molecular Mechanism

At the molecular level, “Peanut oil, hydrogenated” exerts its effects through binding interactions with biomolecules and changes in gene expression. The fatty acids in the oil can bind to and activate certain receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Peanut oil, hydrogenated” can change over time. The oil is stable and does not degrade easily, making it suitable for long-term studies. Its long-term effects on cellular function are still being investigated .

Dosage Effects in Animal Models

The effects of “Peanut oil, hydrogenated” can vary with different dosages in animal models. While low to moderate doses can have beneficial effects, such as improving lipid profiles, high doses may lead to adverse effects, such as weight gain and increased risk of cardiovascular disease .

Metabolic Pathways

“Peanut oil, hydrogenated” is involved in various metabolic pathways. The fatty acids in the oil can be metabolized to produce energy, and they can also be incorporated into other molecules, such as phospholipids and cholesterol .

Transport and Distribution

“Peanut oil, hydrogenated” is transported and distributed within cells and tissues through various mechanisms. The fatty acids in the oil can bind to albumin, a protein in the blood, which helps transport them to different tissues .

Subcellular Localization

The components of “Peanut oil, hydrogenated” can be found in various subcellular compartments. For example, the fatty acids in the oil can be incorporated into the phospholipids of cell membranes, affecting their properties and function .

Eigenschaften

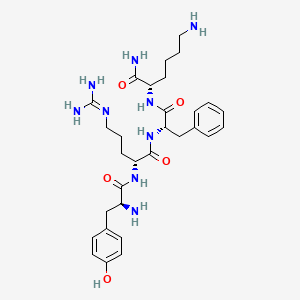

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVAHGMTRWGMTB-JBXUNAHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045851 | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68425-36-5, 118476-85-0 | |

| Record name | Hydrogenated peanut oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peanut oil, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peanut oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone](/img/structure/B1606263.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B1606271.png)